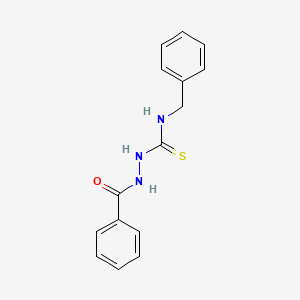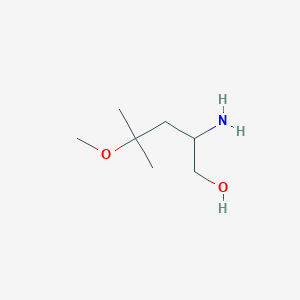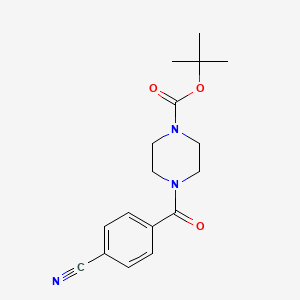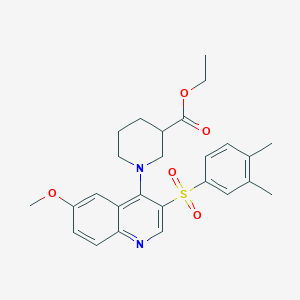
5-(2-Bromoethyl)-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2-Bromoethyl)-1,2-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The “5-(2-Bromoethyl)” part indicates that a 2-Bromoethyl group is attached to the 5th carbon of the thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring followed by the introduction of the 2-Bromoethyl group. Thiazole rings can be synthesized through the reaction of α-haloketones and thioamides . The 2-Bromoethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring with a 2-Bromoethyl group attached to the 5th carbon of the ring. The bromine atom in the 2-Bromoethyl group is capable of forming a polar bond with the carbon, which could impart some polarity to the molecule .Chemical Reactions Analysis
The bromine atom in the 2-Bromoethyl group is a good leaving group, so it could undergo nucleophilic substitution reactions. The thiazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine atom) would influence its properties .Scientific Research Applications
Organic Synthesis and Catalysis
Thiazole derivatives have been utilized as key intermediates in organic synthesis. For instance, thiazolium-ion-based organic ionic liquids (OILs) derived from thiazole compounds, like 4- and 5-methylthiazole, have been shown to effectively promote the benzoin condensation of benzaldehyde, showcasing their utility as novel catalysts in synthetic organic chemistry (Davis & Forrester, 1999).
Pharmaceutical Applications
Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiprotozoal, and antitumor effects. A comprehensive review highlighted the synthesis and biological activities of thiazole and bisthiazole derivatives, underscoring their significance in medicinal chemistry and the development of new therapeutics (Borcea et al., 2021). Additionally, novel thiazole and 1,3,4-thiadiazole derivatives have shown potent anticancer activities, indicating their potential as chemotherapeutic agents (Gomha et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(2-bromoethyl)-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c6-3-1-5-2-4-7-8-5/h2,4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQCYJKZCPLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)

![1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride](/img/structure/B2713300.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2713304.png)


![N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713310.png)





![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2713318.png)
